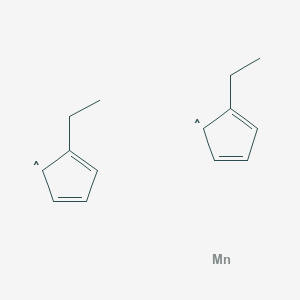

bis(2-ethylcyclopenta-1,3-diene);manganese(2+)

Description

Overview of Organometallic Manganese Compounds in Contemporary Chemistry

Organometallic manganese compounds, which feature a chemical bond between carbon and manganese, are a significant area of study in contemporary chemistry. wikipedia.org Manganese is an attractive metal for these compounds due to its low cost and benign environmental profile, rivaled only by iron in these aspects. wikipedia.org While not yet as widely used as some other organometallic reagents, their potential is vast and the subject of extensive research. wikipedia.org

The versatility of manganese is highlighted by its ability to exist in numerous oxidation states, from -3 to +7, although +2, +3, +4, +6, and +7 are the most common. wikipedia.org This property allows for a wide range of chemical behaviors and applications. In organometallic chemistry, the reactivity of manganese(II) compounds is particularly notable due to the highly ionic character of the Mn(II)-C bond, leading to reactivity comparable to that of organomagnesium and organozinc compounds. wikipedia.orgrsc.org This makes the carbon atom nucleophilic and suitable for various chemical transformations. wikipedia.org

Organomanganese compounds have found applications in diverse fields. They are used as catalysts in a variety of organic reactions, including hydrogenation, hydroformylation, and cross-coupling reactions. ontosight.airesearchgate.net The manganese-based catalyst 'Maneb' is used as a fungicide in agriculture. manganese.org In materials science, these compounds are precursors for the deposition of thin films and nanoparticles. americanelements.comazonano.com For instance, they are employed in chemical vapor deposition (CVD) and atomic layer deposition (ALD) to create manganese-containing materials for electronics and other applications. azonano.comresearchgate.net

Historical Context and Evolution of Manganese Metallocene Research

The field of organomanganese chemistry dates back to 1937, with the first report of the synthesis of phenylmanganese iodide and diphenylmanganese. wikipedia.orgwiley-vch.de A significant milestone was the synthesis of dimanganese decacarbonyl (Mn2(CO)10) in 1949 and cyclopentadienyl (B1206354) manganese tricarbonyl (CpMn(CO)3), also known as cymantrene (B8566760), in 1954. wiley-vch.demarshall.edu Cymantrene and its derivatives were produced on a large scale as anti-knock additives for gasoline. wiley-vch.deresearchgate.net

The discovery of ferrocene (B1249389) in 1951 marked the beginning of the metallocene era, a class of "sandwich" compounds where a metal atom is situated between two cyclopentadienyl ligands. wikipedia.orgresearchgate.net This spurred vigorous research into similar compounds of other transition metals, including manganese. researchgate.net Manganocene, or bis(cyclopentadienyl)manganese(II) ((C5H5)2Mn), was synthesized by reacting manganese(II) chloride with sodium cyclopentadienide. wikipedia.org

Early research into manganocene revealed its distinct properties compared to ferrocene. While ferrocene is a stable, low-spin complex, manganocene is a high-spin complex that is sensitive to air and moisture. wikipedia.orgwikipedia.org Below 159 °C, manganocene exists as a polymeric chain, but transforms into a typical sandwich structure at higher temperatures. wikipedia.org This unique structural behavior and the ionic nature of the manganese-cyclopentadienyl bond have been key areas of investigation. wikipedia.orgresearchgate.net The reactivity of manganocene has been exploited in various synthetic applications, including polymerization catalysis. wikipedia.org The development of substituted cyclopentadienyl ligands, such as the ethylcyclopentadienyl group in bis(ethylcyclopentadienyl)manganese, has further expanded the scope and utility of manganese metallocene chemistry.

Significance of Bis(ethylcyclopentadienyl)manganese in Organometallic Chemistry and Materials Science

Bis(ethylcyclopentadienyl)manganese, with the chemical formula (C2H5C5H4)2Mn, is a significant organometallic compound with growing importance in both fundamental research and applied materials science. ereztech.comchemsrc.com Its significance stems from its properties as a precursor in advanced deposition techniques and its role in the synthesis of novel materials. americanelements.comazonano.com

In the realm of materials science, bis(ethylcyclopentadienyl)manganese is a key precursor for the deposition of manganese-containing thin films and nanomaterials through methods like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). azonano.comresearchgate.net These techniques allow for the precise, layer-by-layer growth of materials, which is crucial for the fabrication of modern electronic devices. researchgate.net Bis(ethylcyclopentadienyl)manganese is favored as a precursor because it is a liquid with a relatively high decomposition temperature, which is advantageous for achieving controlled deposition. acs.org The resulting manganese oxide films have potential applications in various areas, including as anode materials for lithium-ion batteries and as catalysts for oxygen reduction and evolution reactions. researchgate.net

From an organometallic chemistry perspective, bis(ethylcyclopentadienyl)manganese serves as a valuable platform for studying the fundamental properties and reactivity of manganese metallocenes. The ethyl substituents on the cyclopentadienyl rings influence the compound's volatility, solubility, and reactivity compared to the unsubstituted manganocene. This allows for fine-tuning of its chemical behavior for specific applications. The study of such substituted metallocenes contributes to a deeper understanding of metal-ligand bonding, electronic structure, and reaction mechanisms in this important class of compounds. nih.gov

Properties of Bis(ethylcyclopentadienyl)manganese

| Property | Value |

| Chemical Formula | C14H18Mn ereztech.comavantorsciences.com |

| Molecular Weight | 241.23 g/mol ereztech.com |

| Appearance | Dark red liquid ereztech.com |

| Boiling Point | ~80 °C (lit.) chemicalbook.com |

| CAS Number | 101923-26-6 ereztech.comchemsrc.com |

Structure

2D Structure

Properties

CAS No. |

101923-26-6 |

|---|---|

Molecular Formula |

C14H18Mn |

Molecular Weight |

241.23 g/mol |

IUPAC Name |

bis(2-ethylcyclopenta-1,3-diene);manganese(2+) |

InChI |

InChI=1S/2C7H9.Mn/c2*1-2-7-5-3-4-6-7;/h2*3,5H,2,4H2,1H3;/q2*-1;+2 |

InChI Key |

ZEWCKGZTOUGVJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C[CH]1.CCC1=CC=C[CH]1.[Mn] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design Considerations for Bis Ethylcyclopentadienyl Manganese

General Synthetic Routes to Substituted Cyclopentadienyl (B1206354) Manganese Complexes

The synthesis of substituted cyclopentadienyl manganese complexes, including Bis(ethylcyclopentadienyl)manganese, can be achieved through several established routes. A common method involves the reaction of a manganese(II) salt, such as manganous chloride, with a salt of the desired substituted cyclopentadienide. For instance, the reaction of manganous chloride with cyclopentadienyl magnesium chloride in an inert atmosphere yields bis(cyclopentadienyl)manganese. google.com This general approach can be adapted for substituted cyclopentadienyl ligands.

Another versatile method for creating substituted cyclopentadienyl (Cp) compounds is through the use of a zirconacyclopentadiene intermediate. uq.edu.au This intermediate, formed by the reductive coupling of two alkyne molecules with a zirconocene (B1252598) derivative, can then react with various substrates to yield highly substituted Cp ligands. uq.edu.au While this method offers a path to a wide range of functionalized cyclopentadienes, the multi-step nature of the synthesis can be a drawback. uq.edu.au

Furthermore, cyclopentadienyl-phosphine ligands have been utilized to synthesize a series of manganese(II) complexes. The reaction of potassium salts of these ligands with manganese(II) halides produces dimeric manganese complexes. researchgate.netrsc.org These dimeric complexes can then serve as precursors for further functionalization, leading to the formation of amido and methyl manganese(II) complexes. researchgate.netrsc.org

| Synthetic Route | Reactants | Products | Key Features |

| Salt Metathesis | Manganous Halide, Substituted Cyclopentadienyl Salt (e.g., Grignard reagent) | Substituted Bis(cyclopentadienyl)manganese | Direct, often high-yield reaction. google.com |

| Zirconacyclopentadiene Intermediate | Alkynes, Zirconocene derivative, subsequent reagents | Highly substituted Cyclopentadienes | Versatile for creating complex substitution patterns. uq.edu.au |

| Cyclopentadienyl-phosphine Ligands | Potassium salt of Cp-phosphine ligand, MnX₂ | Dimeric Manganese Complexes | Precursors for further functionalization. researchgate.netrsc.org |

| Photochemical Synthesis | Cymantrene (B8566760) derivatives, Cycloheptatriene (B165957) | Cationic Sandwich Complexes | Access to functionalized heteroleptic complexes. nih.gov |

Strategies for Ligand Functionalization and Complex Formation

The functionalization of the cyclopentadienyl ligand is a critical aspect of designing manganese complexes with specific properties. One strategy involves the direct functionalization of a pre-formed cyclopentadienyl ring. For example, cymantrene (cyclopentadienylmanganese tricarbonyl) can be functionalized and subsequently used to form more complex structures. fau.edu

A powerful technique for creating diverse cyclopentadienyl ligands is through the [3+2] cycloaddition of a fulvene (B1219640) with an in-situ generated azomethine ylide. This method allows for the synthesis of a variety of substituted cyclopentadienes. Another approach involves the derivatization of existing cyclopentadienyl complexes. For instance, the photochemical substitution of carbonyl ligands in cymantrene with cycloheptatriene leads to the formation of cationic sandwich complexes known as tromanceniums. nih.gov This method has been used to prepare derivatives with alkyl, carboxymethyl, bromo, and amino substituents. nih.gov

The choice of ligand and its functional groups significantly influences the structure and reactivity of the resulting manganese complex. For example, the use of sterically bulky cyclopentadienyl ligands can lead to the formation of stable high-spin mono(cyclopentadienyl) manganese complexes. researchgate.net In contrast, the use of chelating cyclopentadienyl-phosphine ligands can lead to the formation of both dimeric and monomeric manganese(II) halide complexes, which can be further reacted to form sandwich complexes. rsc.orgscispace.com

Precursor Design Principles for Vapor-Phase Deposition

Bis(ethylcyclopentadienyl)manganese is a valuable precursor for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of manganese-containing thin films. researchgate.netiaea.org The design of such precursors is governed by a set of stringent requirements to ensure successful and controlled film growth.

Volatility and Thermal Stability Considerations in Precursor Selection

A primary requirement for a CVD or ALD precursor is sufficient volatility to allow for its transport into the reaction chamber in the gas phase. harvard.edu The volatility is influenced by the molecular weight and intermolecular forces of the compound. The ethyl groups on the cyclopentadienyl rings in Bis(ethylcyclopentadienyl)manganese contribute to its volatility. However, there is often a trade-off between volatility and thermal stability. cdnsciencepub.com

The precursor must also possess adequate thermal stability to prevent decomposition during vaporization and transport to the substrate. cdnsciencepub.comscholaris.ca Premature decomposition can lead to non-uniform film growth and the incorporation of impurities. The thermal stability of organometallic compounds is often enhanced by avoiding ligands with β-hydrogens and by increasing steric bulk. cdnsciencepub.comscholaris.ca However, increased steric bulk can negatively impact volatility. cdnsciencepub.com Therefore, a delicate balance must be achieved in the ligand design. The thermal properties of potential precursors are typically evaluated using techniques like thermogravimetric analysis (TGA). scholaris.camcmaster.cacdnsciencepub.com

Reactivity Profile and Ligand Exchange Facilitation

The reactivity of the precursor with the substrate and co-reactants is crucial for the deposition process. In ALD, the precursor undergoes self-limiting surface reactions. aip.org For Bis(ethylcyclopentadienyl)manganese, the deposition of MnO via ALD proceeds through sequential exposures to the manganese precursor and a co-reactant like water. researchgate.netiaea.org

The ligand exchange mechanism is a key aspect of the surface chemistry. In many ALD processes, ligand exchange occurs through acid-base reactions where the ligands of the metal precursor react with surface functional groups, such as hydroxyl groups on an oxide surface. aip.org The cyclopentadienyl ligands, while providing stability, can sometimes exhibit low reactivity, potentially leading to long nucleation delays at the beginning of the deposition process. researchgate.net The reactivity can be tuned by modifying the cyclopentadienyl ligand with different substituents. researchgate.net For instance, replacing less reactive ligands with more reactive ones can enhance the deposition process. researchgate.net The study of the reaction mechanisms, often supported by computational methods like Density Functional Theory (DFT), is essential for understanding and optimizing the deposition process. chemrxiv.orgchemrxiv.org

Advanced Spectroscopic and Structural Characterization of Films Derived from Bis Ethylcyclopentadienyl Manganese

Ex-Situ Analytical Techniques for Film Composition and Structure

Transmission Electron Microscopy (TEM) for Microstructure, Conformality, and Layer Analysis

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale architecture of thin films. By transmitting a high-energy electron beam through an ultra-thin specimen, TEM can reveal intricate details about the film's internal structure, the uniformity of its coverage on complex topographies (conformality), and the distinctness of individual layers in a multilayer stack.

In studies of manganese oxide (MnO) films grown by atomic layer deposition (ALD) using Bis(ethylcyclopentadienyl)manganese and water, TEM has been instrumental in confirming the highly conformal nature of the deposited films. researchgate.netiaea.orgosti.gov For instance, when deposited on high-surface-area zirconium dioxide (ZrO2) nanoparticles, TEM images have vividly shown that the MnO film uniformly coats the intricate surfaces of the nanoparticles. researchgate.netiaea.orgosti.gov This demonstrates the ability of the precursor to facilitate film growth that precisely replicates the underlying substrate topography, a critical requirement for the fabrication of 3D electronic devices. researchgate.netatomiclimits.comaip.org

Furthermore, TEM analysis has been used to corroborate the growth per cycle (GPC) determined by other techniques. researchgate.netiaea.orgosti.gov By directly measuring the thickness of the deposited film on a known number of ALD cycles, TEM provides a visual and localized confirmation of the growth rate. For example, a study by Burton et al. reported that TEM measurements of MnO film thickness on ZrO2 nanoparticles were in good agreement with results from X-ray reflectivity (XRR), confirming the GPC. researchgate.netiaea.orgosti.gov

Beyond single-layer films, TEM is crucial for the analysis of more complex structures, such as manganese silicate (B1173343) (MnSiO₃) barrier layers, which are relevant for copper interconnects in integrated circuits. aip.orgus.esdcu.ie TEM cross-sections can reveal the thickness of the MnSiO₃ layer, the consumption of the underlying silicon dioxide (SiO₂) layer during its formation, and the sharpness of the interfaces between different materials. aip.orgus.esdcu.ie

Spectroscopic Ellipsometry for Real-time Film Thickness and Optical Properties

Spectroscopic Ellipsometry (SE) is a non-destructive optical technique that is highly sensitive to changes in the polarization of light upon reflection from a thin film. This sensitivity allows for the real-time, in-situ monitoring of film growth during the deposition process, providing immediate feedback on film thickness and optical properties. atomiclimits.comelsevierpure.comyoutube.com

While some studies on films from Bis(ethylcyclopentadienyl)manganese have utilized ex-situ techniques like X-ray reflectivity for thickness determination, the principles of SE are widely applied to the ALD of manganese oxides and other thin films. researchgate.netunesp.brrsc.org In a typical ALD process, SE can track the thickness increase with angstrom-level precision during each precursor pulse and purge cycle. svc.orgarxiv.org This allows for the rapid optimization of deposition parameters and provides insights into the reaction kinetics. elsevierpure.com

The data obtained from SE can be fitted to an optical model to extract not only the film thickness but also its optical constants, such as the refractive index (n) and extinction coefficient (k), as a function of wavelength. ijret.org These optical properties are crucial for applications in optoelectronics and for understanding the electronic structure of the material. For manganese oxide films, changes in the optical constants can be correlated with the oxidation state of manganese. vub.be

The ability to monitor the growth in real-time is a significant advantage of SE. elsevierpure.commdpi.com It can reveal details about the initial nucleation phase of film growth, which can be different from the steady-state growth, and can help in identifying any growth inhibition or non-ideal behavior. atomiclimits.comsvc.org

Rutherford Backscattering Spectrometry (RBS) for Elemental Ratio and Film Density

Rutherford Backscattering Spectrometry (RBS) is a powerful ion-beam analytical technique for determining the elemental composition and density of thin films without the need for calibration standards. researchgate.netiaea.orgosti.gov The technique involves bombarding the film with a beam of high-energy ions (typically helium) and measuring the energy of the ions that are scattered backward from the atomic nuclei in the film.

For MnO films deposited using Bis(ethylcyclopentadienyl)manganese, RBS has been a key technique for verifying the film's stoichiometry. researchgate.netiaea.orgosti.gov In the work by Burton et al., RBS analysis revealed a nearly 1:1 atomic ratio of manganese to oxygen in the ALD-grown MnO films. researchgate.netiaea.orgosti.gov This quantitative information is crucial for confirming that the desired chemical compound has been formed.

RBS is also used to determine the areal density of the film (atoms per unit area). When combined with an independent measurement of the film thickness (e.g., from XRR or TEM), the film's density can be calculated. For MnO films from Bis(ethylcyclopentadienyl)manganese, a density of 5.23 g/cm³ was determined using this approach. researchgate.netiaea.orgosti.gov This value can be compared to the theoretical density of bulk MnO to assess the film's quality and packing density.

In the context of manganese silicate (MnSiO₃) films, RBS can be employed to determine the Mn/Si ratio as a function of depth, providing a profile of the elemental distribution within the barrier layer and at the interface with the substrate. This is critical for understanding the barrier's effectiveness in preventing copper diffusion.

Thermal Desorption Spectroscopy (TDS) for Substrate Surface Analysis

While direct Thermal Desorption Spectroscopy (TDS) studies on Bis(ethylcyclopentadienyl)manganese are not extensively reported in the reviewed literature, the analysis of the substrate surface and the interaction with the precursor is fundamental to understanding the ALD process. Techniques like Fourier-transform infrared spectroscopy (FTIR) have been used to provide similar insights into the surface chemistry during the ALD of MnO from Bis(ethylcyclopentadienyl)manganese. researchgate.netiaea.orgosti.gov

FTIR spectroscopy was used to monitor the surface species on high-surface-area nanoparticles during the ALD cycles. researchgate.netiaea.orgosti.gov These studies revealed the presence of ethylcyclopentadienyl (-CpEt) and hydroxyl (-OH) surface species. It was observed that after the Bis(ethylcyclopentadienyl)manganese exposure, a significant portion of the manganese sites retained the -CpEt* surface species. researchgate.netiaea.orgosti.gov The subsequent water exposure then removes these ligands and re-hydroxylates the surface, preparing it for the next precursor pulse.

Future Research Directions and Emerging Paradigms

Development of Novel Vapor-Phase Precursors with Tailored Reactivity

The success of chemical vapor deposition (CVD) and atomic layer deposition (ALD) is highly dependent on the quality of the molecular precursors. rsc.org Ideal precursors should possess high volatility, thermal stability, and a clean decomposition pathway. rsc.orgwikipedia.org While bis(ethylcyclopentadienyl)manganese, often abbreviated as Mn(EtCp)₂, has been utilized for depositing manganese-containing thin films, the development of new manganese precursors is an active area of research to overcome the limitations of existing compounds, such as thermal instability and low vapor pressure. rsc.org

Future research is focused on the synthesis of novel heteroleptic manganese compounds, which feature two different ligands attached to the central manganese atom. rsc.orgrsc.org This approach aims to create precursors with improved volatility, stability, and reactivity compared to their homoleptic counterparts. rsc.org By carefully selecting and modifying the ligands, researchers can tailor the precursor's physical and chemical properties for specific deposition processes. For instance, the synthesis of compounds like [Mn(tmhd)(dmamp)]₂ and Mn(dmampea)(iPr-MeAMD) represents a step towards developing volatile liquid precursors that can lead to more controlled deposition of thin films containing manganese. rsc.orgrsc.org The goal is to create precursors that not only have high vapor pressure and thermal stability but also enable lower deposition temperatures and provide high deposition rates. rsc.org

Advanced Control over Film Microstructure and Crystalline Phases

A significant area of ongoing research is the precise control over the microstructure and crystalline phase of the deposited films, which is crucial for tailoring their properties for specific applications. Using bis(ethylcyclopentadienyl)manganese as a precursor, researchers have demonstrated the ability to control the phase of manganese sulfide (B99878) (MnS) films by simply adjusting the deposition temperature. osti.gov

For example, in ALD processes using bis(ethylcyclopentadienyl)manganese and hydrogen sulfide (H₂S), pure γ-MnS thin films were deposited at temperatures at or below 150 °C. osti.gov When the deposition temperature was increased to 200 °C or higher, the resulting films were primarily composed of the α-MnS phase. osti.gov Similarly, the choice of co-reactant can dramatically alter the resulting material. While using water (H₂O) as the oxygen source with Mn(EtCp)₂ yields manganese oxide (MnO), using ozone (O₃) can lead to the formation of the metastable Mn₅O₈ phase. researchgate.netnih.gov This process involves a self-limiting multilayer deposition with an unusually high growth rate. nih.gov

These findings highlight the potential for advanced control over the material's fundamental properties through the careful manipulation of deposition parameters.

Table 1: Control of Film Properties with Bis(ethylcyclopentadienyl)manganese Precursor

| Deposited Material | Co-reactant | Deposition Temperature (°C) | Resulting Crystalline Phase | Growth Rate per Cycle |

|---|---|---|---|---|

| MnO | H₂O | 100 | Cubic MnO | 1.2 Å |

| MnO | H₂O | 150 | Cubic MnO | 0.95 Å |

| MnS | H₂S | ≤ 150 | γ-MnS | Not Specified |

| MnS | H₂S | ≥ 200 | Primarily α-MnS | Not Specified |

Integration into Complex Heterostructures and Nanoscale Devices

The ability to deposit high-quality, conformal thin films from bis(ethylcyclopentadienyl)manganese opens up possibilities for its integration into complex heterostructures and nanoscale devices. The conformality of films grown by ALD makes this chemistry suitable for coating complex, high-aspect-ratio structures. osti.gov

A prominent application is in energy storage. MnS thin films deposited via ALD using Mn(EtCp)₂ have been tested as anodes for lithium-ion batteries, demonstrating exceptional cycle stability and near-theoretical capacity. osti.gov Likewise, MnO films from the same precursor have been used as anode materials for lithium-ion batteries. researchgate.net Furthermore, these MnO films can be electrochemically converted to LiMn₂O₄ at room temperature, showcasing a pathway to synthesize other functional battery materials. researchgate.net

Beyond batteries, the conformal coating of nanoparticles represents another key area. Transmission electron microscopy has confirmed the ability to deposit uniform MnO films on ZrO₂ nanoparticles. osti.gov This capability is crucial for applications where the surface properties of nanomaterials need to be precisely engineered. americanelements.com

Exploration of New Catalytic Systems Derived from Bis(ethylcyclopentadienyl)manganese

Organometallic compounds are frequently employed as catalysts in a wide array of industrial chemical reactions, including hydrogenation, polymerization, and hydroformylation. wikipedia.org While bis(ethylcyclopentadienyl)manganese is primarily known as a deposition precursor, there is potential for exploring its derivatives in catalysis.

Research into manganese-based catalysts is an active field. For example, manganese complexes with bulky bipyridine ligands have been developed for the electrocatalytic reduction of carbon dioxide (CO₂). acs.orgnih.gov These catalysts aim to improve activity and reduce the energy required for the reaction by preventing catalyst dimerization. acs.orgnih.gov Other research has shown that various manganese compounds can catalyze reactions like the bisperoxidation of styrenes. rsc.org

Although specific catalytic systems derived directly from bis(ethylcyclopentadienyl)manganese are not extensively documented in the provided research, its organometallic nature suggests that it or its derivatives could serve as precursors for synthesizing novel homogeneous or heterogeneous catalysts. wikipedia.org Future research could focus on transforming bis(ethylcyclopentadienyl)manganese into catalytically active species for various organic transformations or electrocatalytic processes.

In-depth Mechanistic Studies of Surface Reactions

A fundamental understanding of the surface reactions during the ALD and CVD processes is critical for optimizing film growth and properties. In-depth mechanistic studies of the surface chemistry of bis(ethylcyclopentadienyl)manganese are an important research direction.

Techniques such as quartz crystal microbalance (QCM) and Fourier transform infrared spectroscopy (FTIR) have been employed to study the surface reactions during MnO ALD using Mn(EtCp)₂ and H₂O. researchgate.netosti.gov QCM measurements have verified the self-limiting nature of the reactions for both the manganese precursor and the water exposures. osti.gov FTIR studies have been used to monitor the surface species, such as -CpEt* and -OH*, during the deposition process. osti.gov These investigations have revealed that after the Mn(EtCp)₂ exposure, only about 54% of the manganese sites on the surface retain the ethylcyclopentadienyl ligand. osti.gov

Similarly, for MnS deposition, in-situ QCM and quadrupole mass spectrometry (QMS) have shed light on the reaction mechanism, indicating that the ligand removal primarily occurs during the H₂S pulse, particularly at temperatures above 200 °C. osti.gov Continued in-depth studies are essential for building a complete mechanistic picture, which can guide the rational design of new precursors and deposition processes for creating advanced materials with desired properties.

Q & A

Q. What are the established methods for synthesizing Bis(ethylcyclopentadienyl)manganese, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves ligand substitution or redox reactions. For example, reacting manganese(II) precursors with ethylcyclopentadienyl ligands under inert atmospheres (e.g., argon) in anhydrous solvents like THF or toluene. Key variables include:

- Temperature : Elevated temperatures (80–120°C) improve ligand substitution kinetics but may degrade sensitive intermediates .

- Solvent purity : Trace moisture can hydrolyze the product, reducing yield .

- Ligand-to-metal ratio : Stoichiometric excess of ethylcyclopentadienyl ligands (1.5:1) minimizes unreacted metal precursors .

Post-synthesis, purification via sublimation or recrystallization is critical to achieve >98% purity .

Q. Which analytical techniques are most effective for characterizing Bis(ethylcyclopentadienyl)manganese’s structure and purity?

Methodological Answer:

- X-ray crystallography : Resolves molecular geometry and confirms ligand coordination modes (e.g., η⁵ bonding) .

- NMR spectroscopy : ¹H and ¹³C NMR identify ligand environments and detect impurities (e.g., unreacted cyclopentadienyl derivatives) .

- Elemental analysis : Validates stoichiometry by quantifying C, H, and Mn content .

- Mass spectrometry (ESI-MS) : Detects molecular ion peaks and fragmentation patterns to confirm molecular weight .

Q. What safety protocols are essential when handling Bis(ethylcyclopentadienyl)manganese in laboratory settings?

Methodological Answer:

- Air-sensitive handling : Use gloveboxes or Schlenk lines to prevent oxidation or hydrolysis .

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles due to flammability (Flash point: ~52°C) .

- Storage : Keep in sealed containers under inert gas (argon) at temperatures below 4°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR vs. X-ray) for Bis(ethylcyclopentadienyl)manganese derivatives?

Methodological Answer:

- Cross-validation : Combine multiple techniques (e.g., X-ray for solid-state structure, NMR for solution-state dynamics) .

- Dynamic effects : Variable-temperature NMR can reveal fluxional behavior in solution, explaining discrepancies with static X-ray structures .

- Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic signatures and reconcile experimental data .

Q. What experimental design considerations are critical for studying the thermal stability of Bis(ethylcyclopentadienyl)manganese in materials science applications?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres (e.g., N₂ vs. air) .

- Kinetic studies : Use isothermal holds at incremental temperatures to model degradation pathways and activation energies .

- In situ spectroscopy : Pair TGA with FTIR or mass spectrometry to identify gaseous decomposition products .

Q. How does ligand substitution (e.g., ethyl vs. methyl groups) alter the reactivity of manganese cyclopentadienyl complexes in catalysis?

Methodological Answer:

- Steric effects : Bulkier ethyl groups reduce catalytic activity in sterically constrained reactions (e.g., olefin polymerization) but enhance stability .

- Electronic effects : Compare redox potentials via cyclic voltammetry to assess electron-donating/withdrawing impacts of substituents .

- Comparative studies : Synthesize analogs (e.g., Bis(methylcyclopentadienyl)manganese) and benchmark reaction rates in model catalytic cycles .

Q. What strategies mitigate batch-to-batch variability in synthesizing high-purity Bis(ethylcyclopentadienyl)manganese?

Methodological Answer:

- Strict precursor control : Use certified high-purity MnCl₂ (≥99.99%) and rigorously dry ligands .

- In-line monitoring : Implement FTIR or Raman spectroscopy during synthesis to track reaction progress in real time .

- Reproducibility protocols : Document solvent drying methods, reaction times, and cooling rates in detail .

Data Analysis and Contradiction Resolution

Q. How should researchers interpret conflicting data on the solubility of Bis(ethylcyclopentadienyl)manganese in polar vs. nonpolar solvents?

Methodological Answer:

Q. What methodologies validate the absence of trace manganese oxides in synthesized Bis(ethylcyclopentadienyl)manganese?

Methodological Answer:

- X-ray photoelectron spectroscopy (XPS) : Detect Mn oxidation states (e.g., Mn²⁺ vs. Mn³⁺) .

- ICP-MS : Quantify trace metal impurities at ppm levels .

- Redox titration : Use cerimetric titrants to assess residual MnO₂ .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.